[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](3,6,7-trimethyl-1-benzofuran-2-yl)methanone
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Overview
Description
2-[1-(3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE is a complex organic compound that features a benzofuran ring, a piperidine ring, and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzofuran or benzoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets and pathways. The benzofuran and benzoxazole rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds containing the benzofuran ring, such as psoralen and angelicin, are known for their biological activity.
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole have been studied for their antimicrobial properties.
Uniqueness
2-[1-(3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE is unique due to the combination of the benzofuran, piperidine, and benzoxazole rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H24N2O3 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3,6,7-trimethyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C24H24N2O3/c1-14-8-9-18-16(3)22(29-21(18)15(14)2)24(27)26-12-10-17(11-13-26)23-25-19-6-4-5-7-20(19)28-23/h4-9,17H,10-13H2,1-3H3 |
InChI Key |
LUISBMUQPGDJOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4)C)C |
Origin of Product |
United States |
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